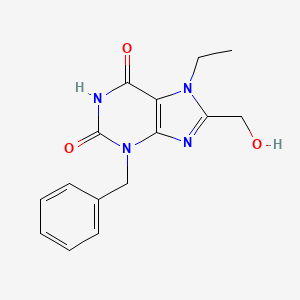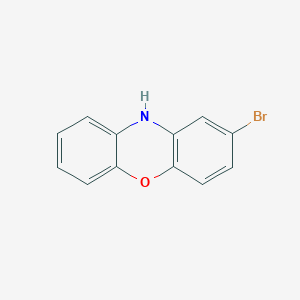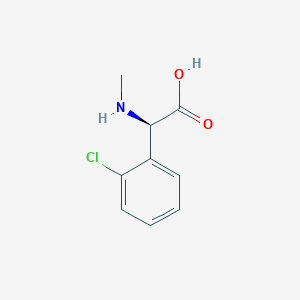![molecular formula C19H15BrO3 B12967096 12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)
12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene is a synthetic organic compound with the molecular formula C19H15BrO3
Métodos De Preparación
The synthesis of 12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene typically involves a multi-step process. One common method starts with the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate. The final step involves oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the desired product in good yields .
Análisis De Reacciones Químicas
12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism by which 12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene can be compared with other similar compounds, such as:
6H-Benzo[d]naphtho[1,2-b]pyran: This compound shares a similar chromene core but lacks the bromine and methoxy substituents.
2,8-Dimethoxy-6H-dibenzo[c,h]chromene: This compound is similar but does not have the bromine atom.
Propiedades
Fórmula molecular |
C19H15BrO3 |
|---|---|
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
12-bromo-2,8-dimethoxy-6H-naphtho[1,2-c]isochromene |
InChI |
InChI=1S/C19H15BrO3/c1-21-12-3-5-14-11(7-12)10-23-19-15-6-4-13(22-2)8-16(15)18(20)9-17(14)19/h3-9H,10H2,1-2H3 |
Clave InChI |
BUEDSNLFXCCMBO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=CC(=C4C=C(C=CC4=C3OC2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


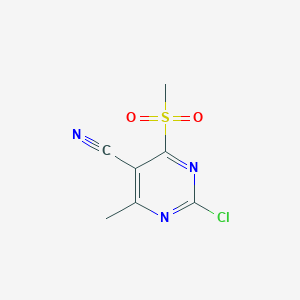

![(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B12967022.png)
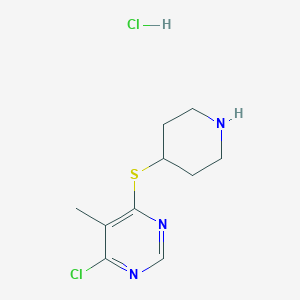

![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)
![7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B12967044.png)
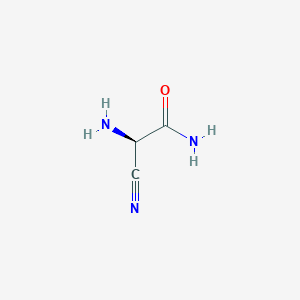
![6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12967056.png)
